molecular formula C5H2BrClN2O3 B11811324 5-Bromo-2-chloro-3-nitropyridin-4-ol

5-Bromo-2-chloro-3-nitropyridin-4-ol

Cat. No.: B11811324
M. Wt: 253.44 g/mol
InChI Key: YVQPTAXSYQOMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-3-nitropyridin-4-ol is a chemical compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-nitropyridin-4-ol typically involves the nitration of 5-Bromo-2-chloropyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring . The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the starting material.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-nitropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-nitropyridin-4-ol depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or electrostatic interactions . The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-nitropyridin-4-ol is unique due to the combination of bromine, chlorine, nitro, and hydroxyl groups on the pyridine ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .

Properties

Molecular Formula

C5H2BrClN2O3

Molecular Weight

253.44 g/mol

IUPAC Name

5-bromo-2-chloro-3-nitro-1H-pyridin-4-one

InChI

InChI=1S/C5H2BrClN2O3/c6-2-1-8-5(7)3(4(2)10)9(11)12/h1H,(H,8,10)

InChI Key

YVQPTAXSYQOMPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=C(N1)Cl)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.